2-羟基硫代苯甲酰胺

描述

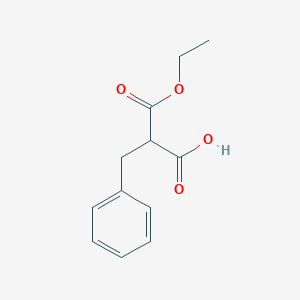

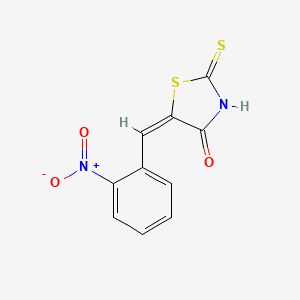

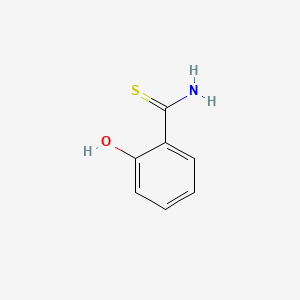

2-Hydroxythiobenzamide, also known as 2-Hydroxybenzene-1-carbothioamide, is an off-white to cream crystalline powder . It has a molecular formula of C7H7NOS and a molecular weight of 153.2 .

Synthesis Analysis

2-Hydroxythiobenzamide can be synthesized through various methods. One method involves the condensation, alkylation, and saponification reactions using 4-hydroxythiobenzamide and ethyl 3-bromopyruvate as raw materials . Another method involves mixing methyl p-hydroxybenzoate with stronger ammonia water, carrying out a high-temperature reaction inside a reaction kettle, and then carrying out vacuum concentration on the mixture .

Molecular Structure Analysis

The molecular structure of 2-Hydroxythiobenzamide was investigated in the gas phase at 401 K by means of gas electron diffraction (GED) combined with quantum chemical (QC) calculations . The thioamide group is twisted by about 30° with respect to the phenol ring plane . This is due to an interatomic repulsion of the hydrogen atom in the amide group from the closest hydrogen atom of the benzene ring .

Chemical Reactions Analysis

The internal rotation of the thioamide group and the intramolecular hydrogen bonding in 2-Hydroxythiobenzamide have been studied . The equilibrium structure of the molecule reveals that the thioamide group is twisted by about 30° with respect to the phenol ring plane .

Physical And Chemical Properties Analysis

2-Hydroxythiobenzamide is a solid at room temperature . It should be stored at 4° C . Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .

科学研究应用

药物化学:硫化氢供体

2-羟基硫代苯甲酰胺作为硫化氢(H2S)的前体,硫化氢是一种具有多种治疗作用的气体递质。 它可以被掺入聚合物中,用于控制、长期释放H2S,这有利于其还原性质,中和导致细胞损伤的活性氧(ROS) 。该应用对于开发需要调节体内H2S水平的治疗方法至关重要。

聚合物科学:功能化聚乳酸

在聚合物科学中,2-羟基硫代苯甲酰胺用于功能化聚乳酸(PLA),使硫代苯甲酰胺缓慢释放,随后降解释放H2S 。这项创新对于创建能够在较长时间内递送治疗性气体的材料具有重要意义,这在医疗植入物和药物递送系统中特别有用。

材料化学:微粒制造

该化合物在从共聚物制造微粒中起着重要作用。 这些微粒可以具有不同的直径,旨在缓慢降解在缓冲水中,在几周内释放硫代苯甲酰胺 。该应用对于开发需要精确控制活性药物成分释放速率的先进药物递送机制至关重要。

生物化学:气体递质研究

2-羟基硫代苯甲酰胺在合成降解后释放H2S的分子中的作用,使其成为研究气体递质的关键化合物 。了解这些分子的行为可以带来突破,治疗气体递质(如H2S)起调节作用的疾病。

合成化学:噻唑衍生物

该化合物用于合成噻唑衍生物,这在开发新药方面很重要 。这些衍生物可以表现出多种生物活性,包括抗肿瘤特性,使其在寻找新型癌症治疗方法中具有价值。

药理学:控制药物释放

2-羟基硫代苯甲酰胺基聚合物可以被设计为以受控速率释放药物。 该应用对于创建更有效和患者友好的药物方案至关重要,尤其是对于需要在长时间内保持一致药物水平的慢性疾病 。

作用机制

Target of Action

It’s known that 2-hydroxythiobenzamide degrades to release hydrogen sulfide (h2s) , which is a critically important molecule in medicine . H2S has the ability to move across biological membranes, control biological pathways and functions .

Mode of Action

The interaction of 2-Hydroxythiobenzamide with its targets is primarily through its degradation to release H2S . The internal rotation of the thioamide group in 2-Hydroxythiobenzamide has been studied, revealing that in the equilibrium structure, the thioamide group is twisted by about 30° with respect to the phenol ring plane .

Biochemical Pathways

The biochemical pathways affected by 2-Hydroxythiobenzamide are related to its degradation to H2S . H2S is known to neutralize reactive oxygen species (ROS) that cause cellular damage . It can also mediate the activation of adenosine triphosphate (ATP)-sensitive potassium channels (KATP) .

Pharmacokinetics

The compound’s ability to degrade and release h2s suggests it may have significant bioavailability .

Result of Action

The molecular and cellular effects of 2-Hydroxythiobenzamide’s action are primarily due to its degradation to H2S . H2S has many potentially important, beneficial roles in vivo . It’s a reducing agent that neutralizes ROS, causing cellular damage . It can also mediate the activation of ATP-sensitive potassium channels .

Action Environment

The action of 2-Hydroxythiobenzamide can be influenced by environmental factors such as the presence of other molecules and the pH of the environment. For instance, the degradation of 2-Hydroxythiobenzamide to release H2S can be influenced by the presence of other molecules . .

安全和危害

未来方向

2-Hydroxythiobenzamide has been used in the synthesis of polymers for the long-term delivery of H2S, a molecule of emerging importance in medicine . This provides a polymer-based method to deliver H2S over days to weeks . The development of new anticancer drugs using 2-Hydroxythiobenzamide is also a promising area of research .

属性

IUPAC Name |

2-hydroxybenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c8-7(10)5-3-1-2-4-6(5)9/h1-4,9H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYIBFCXQUDFQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=S)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501306876 | |

| Record name | 2-Hydroxybenzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7133-90-6 | |

| Record name | 2-Hydroxybenzenecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7133-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylamide, thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007133906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxybenzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxybenzene-1-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the characteristic structural features of 2-hydroxythiobenzamide?

A1: 2-Hydroxythiobenzamide is characterized by a benzene ring with two substituents: a hydroxyl group (OH) at the 2-position and a thioamide group (CSNH2) at the 1-position. [, ] This unique arrangement gives rise to interesting chemical reactivity and potential for various applications. [, ] You can find more details about the synthesis of 2-hydroxythiobenzamide and its derivatives in these papers. [, ]

Q2: How does the structure of 2-hydroxythiobenzamide influence its reactivity?

A2: The presence of both the hydroxyl and thioamide groups in 2-hydroxythiobenzamide significantly impacts its reactivity. For example, it can undergo oxygen-sulfur position exchange when heated in acetic acid, leading to the formation of N-(2-thioaroylbenzofuran-3-yl)-2-hydroxybenzamides. [] Additionally, the thioamide group enables silver ion-mediated desulfurization reactions. [] This reaction pathway allows for the synthesis of various heterocyclic compounds, including 1,3-benzoxazin-1-ium salts and 1,3-benzoxazin-2-ones, by reacting with silver perchlorate or silver cyanide, respectively. []

Q3: Are there any computational studies investigating the properties of 2-hydroxythiobenzamide?

A3: Yes, computational chemistry methods have been employed to study 2-hydroxythiobenzamide. Specifically, gas phase electron diffraction studies, supported by quantum chemical calculations, have provided valuable insights into the internal rotation and intramolecular hydrogen bonding of this molecule. [] Furthermore, spectroscopic data analysis has been used to investigate the O-H ... O(S) hydrogen bonds present in 2-hydroxythiobenzamide and related compounds. []

Q4: What are the potential applications of 2-hydroxythiobenzamide and its derivatives?

A4: Research suggests potential applications for 2-hydroxythiobenzamide derivatives in various fields. Studies have explored their bacteriostatic properties [] and preliminary investigations have assessed their potential as vermifuges. [] Further research is needed to fully explore and confirm these potential applications.

Q5: Can 2-hydroxythiobenzamide be used in the synthesis of other interesting compounds?

A5: Yes, 2-hydroxythiobenzamide serves as a valuable building block in organic synthesis. It can be oxidized to form 1,2,4-dithiazolidine-3,5-diylbis(o-benzoquinone methide). [] Additionally, its reaction with 2-aroylbenzofuran-3-yl residues provides a pathway for introducing these residues at the nitrogen atom of the thioamide group. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1586646.png)

![Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride](/img/structure/B1586651.png)

![[1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol](/img/structure/B1586655.png)